Cas no 27268-08-2 ((2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid)
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- Pyrazole-4-acrylic acid, 3,5-dimethyl-1-phenyl-, (E)- (8CI)
- (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
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- MDL: MFCD02055686
- Inchi: 1S/C14H14N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)/b9-8+
- InChI Key: KORDNSZOFTZOCA-CMDGGOBGSA-N
- SMILES: N1(C2=CC=CC=C2)C(C)=C(/C=C/C(O)=O)C(C)=N1
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A874204-1g |
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95% | 1g |
$210.0 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00873111-1g |
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95% | 1g |
¥1442.0 | 2023-03-20 | |
| Enamine | EN300-832882-0.05g |
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95.0% | 0.05g |
$36.0 | 2025-03-21 | |
| Enamine | EN300-832882-0.1g |
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95.0% | 0.1g |
$52.0 | 2025-03-21 | |
| Enamine | EN300-832882-0.25g |
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95.0% | 0.25g |
$76.0 | 2025-03-21 | |
| Enamine | EN300-832882-0.5g |
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95.0% | 0.5g |
$119.0 | 2025-03-21 | |
| Enamine | EN300-832882-1.0g |
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95.0% | 1.0g |
$152.0 | 2025-03-21 | |
| Enamine | EN300-832882-2.5g |
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95.0% | 2.5g |
$251.0 | 2025-03-21 | |
| Enamine | EN300-832882-5.0g |
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95.0% | 5.0g |
$416.0 | 2025-03-21 | |
| Enamine | EN300-832882-10.0g |
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
27268-08-2 | 95.0% | 10.0g |
$745.0 | 2025-03-21 |
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid Suppliers
(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Research Brief on (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS: 27268-08-2)
The compound (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS: 27268-08-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on its synthesis, biological activity, and pharmacological relevance, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel anti-inflammatory and anticancer agents. Its unique structural features, including the presence of a pyrazole ring and an α,β-unsaturated carboxylic acid moiety, contribute to its ability to interact with biological targets such as cyclooxygenase-2 (COX-2) and various kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting COX-2 with an IC50 of 0.8 μM, suggesting promise for treating inflammatory disorders.
Advances in synthetic methodologies have improved the yield and purity of 27268-08-2. A microwave-assisted synthesis protocol developed by Li et al. (2022) achieved an 85% yield with reduced reaction time (15 minutes vs. 6 hours conventional). Structural optimization studies have further explored derivatives with enhanced pharmacokinetic properties, particularly focusing on improving oral bioavailability through ester prodrug approaches.
Mechanistic investigations reveal that this compound exerts its biological effects through multiple pathways. It has been shown to modulate the NF-κB signaling pathway, reduce pro-inflammatory cytokine production (TNF-α, IL-6), and induce apoptosis in cancer cell lines. Particularly noteworthy is its selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) with minimal effects on normal mammary epithelial cells (MCF-10A).
Current challenges in the development of 27268-08-2-based therapeutics include optimizing its metabolic stability and reducing potential off-target effects. Recent structure-activity relationship (SAR) studies have identified critical modifications that maintain potency while improving drug-like properties. The compound's progress through preclinical studies suggests it may enter clinical trials within the next 2-3 years for specific oncology indications.
This research brief underscores the growing importance of 27268-08-2 as a versatile scaffold in drug discovery. Its dual functionality as both a synthetic intermediate and bioactive molecule positions it uniquely for further development across multiple therapeutic areas. Continued research efforts are expected to yield novel derivatives with improved efficacy and safety profiles.
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